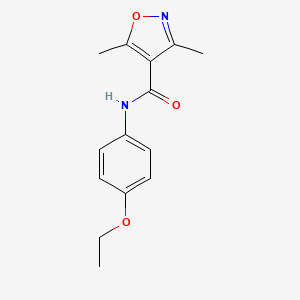

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Beschreibung

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 4-ethoxyphenyl moiety.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNXZGPEMLIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-

Biologische Aktivität

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and immunosuppressive activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure combined with an ethoxyphenyl group and a carboxamide functional group. Its molecular formula is CHNO. The presence of these functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity | Mechanism |

|---|---|---|

| N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | Moderate | Inhibition of cell wall synthesis |

| Sulfonamide derivatives | High | Inhibition of folic acid synthesis |

The mechanism of action for the antimicrobial activity is primarily through the inhibition of cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Induction in Cancer Cells

In a study involving human cancer cell lines (MCF-7 and A549), treatment with N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide resulted in:

- Increased Caspase Activation: The compound significantly upregulated caspase expression, leading to programmed cell death.

- Cell Cycle Arrest: Flow cytometry analysis indicated that the compound caused G0-G1 phase arrest in treated cells.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via caspase activation |

| A549 | 10.0 | Cell cycle arrest |

These findings suggest that N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide may serve as a promising lead compound for further development in cancer therapeutics.

3. Immunosuppressive Properties

The compound also exhibits immunosuppressive activity. Research indicates that it can modulate immune responses by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs).

Table 3: Immunosuppressive Effects

| Treatment Concentration (µM) | PBMC Proliferation Inhibition (%) |

|---|---|

| 6.25 | 40 |

| 12.5 | 60 |

The immunosuppressive effects are attributed to the inhibition of pro-inflammatory cytokine production and modulation of immune cell signaling pathways.

The biological activities of N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can bind to receptors on immune cells, altering their activation state and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds share the 3,5-dimethyl-1,2-oxazole-4-carboxamide core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR) and physicochemical properties.

Aromatic Substituted Analogs

a. N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()

- Substituents : 2,5-Dimethoxyphenyl (electron-donating groups, EDG).

- Molecular Weight : 276.29 g/mol.

- Key Differences: The dimethoxy substitution at positions 2 and 5 on the phenyl ring introduces steric hindrance and alters electronic distribution compared to the para-ethoxy group in the target compound.

b. 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide ()

- Substituents : 2,6-Dichlorophenyl (electron-withdrawing groups, EWG) and a hydroxyalkyl chain.

- Molecular Weight : 343.2 g/mol.

- Key Differences :

Aliphatic Substituted Analogs

a. N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()

- Substituents: 2-cyclohexylethyl (aliphatic, non-aromatic).

- Molecular Weight : 248.32 g/mol.

- Aliphatic chains lack π-π stacking interactions, which are critical for binding aromatic residues in biological targets .

b. N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide ()

- Substituents : Cyclohexene-based ethyl chain.

- Molecular Weight : 248.32 g/mol.

- Similar to , the lack of aromaticity limits interactions with aromatic enzyme pockets .

Key Research Findings and Implications

- Substituent Position Matters : Para-substituted aromatic groups (e.g., 4-ethoxyphenyl) may optimize target engagement compared to ortho/meta substitutions due to reduced steric clashes .

- Electronic Effects : Ethoxy groups (EDG) enhance lipophilicity and bioavailability but may reduce solubility. Chlorine (EWG) increases polarity, favoring enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.